N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide
Descripción
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16(12-19-18(21)15-4-1-2-5-15)13-7-9-14(10-8-13)17-6-3-11-22-17/h3,6-11,15-16,20H,1-2,4-5,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJTRASCZITMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl phenyl intermediate, which can be synthesized through a Suzuki coupling reaction between a furan-2-boronic acid and a halogenated phenyl compound. This intermediate is then subjected to a hydroxylation reaction to introduce the hydroxyethyl group. Finally, the cyclopentanecarboxamide moiety is attached through an amide coupling reaction using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and hydroxylation steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the cyclopentanecarboxamide moiety.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide is unique due to its combination of a furan ring, a phenyl group, and a cyclopentanecarboxamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Actividad Biológica
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from a range of scientific literature.
Synthesis and Characterization
The compound can be synthesized using a one-pot, three-component reaction involving furan derivatives, phenyl groups, and cyclopentanecarboxylic acid. The synthesis typically involves the following steps:
- Initial Reaction : The furan derivative reacts with a phenyl compound in the presence of a suitable base to form an intermediate.
- Cyclization : The intermediate undergoes cyclization to form the cyclopentanecarboxamide structure.
- Purification : The final product is purified through crystallization or chromatography.
Characterization techniques such as NMR spectroscopy, infrared spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide. The compound has shown efficacy against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : Preliminary data suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Caspase activation |
| A549 | 18 | Cell cycle arrest |
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against several pathogenic bacteria:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound exhibited significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antifungal Activity
In vitro studies have also demonstrated antifungal properties against common fungal pathogens such as Candida albicans:
- MIC Values : The compound showed an MIC of approximately 30 µg/mL against Candida species.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- In a study published in MDPI, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
- Research on Antibacterial Efficacy :
- Anti-inflammatory Properties :
Q & A
Basic Research Question
- X-ray crystallography : Resolves bond lengths and dihedral angles, confirming the spatial arrangement of the hydroxyethyl and furan-phenyl groups .
- NMR spectroscopy :
- ¹H/¹³C NMR identifies functional groups (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm; furan protons at δ 6.2–7.4 ppm) .
- 2D COSY/HMBC validates connectivity between the cyclopentane and aryl-hydroxyethyl moieties .
- FT-IR : Confirms carboxamide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H bands (~3300 cm⁻¹) .
How can discrepancies in reported biological activity (e.g., antiviral vs. anticancer) be systematically addressed?
Advanced Research Question
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Resolution strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Metabolomic profiling : Identify off-target effects via LC-MS/MS to rule out nonspecific interactions .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing furan with thiazole) to isolate pharmacophores .
What purification challenges arise during synthesis, and which techniques mitigate them?
Basic Research Question
- Byproduct formation : Common during hydroxyethyl group introduction (e.g., diastereomers or oxidation byproducts) .
Solutions : - Flash chromatography : Separate diastereomers using silica gel with gradient elution (hexane/EtOAc) .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate pure carboxamide crystals .
- HPLC : Achieve >95% purity with C18 columns and acetonitrile/water mobile phases .
What computational tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate solubility (LogP ~2.8), CYP450 inhibition, and BBB permeability .
- Toxicity Profiling :
- ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., furan ring potential for reactive metabolites) .
- Molecular dynamics simulations assess stability in physiological conditions (e.g., pH 7.4 buffer) .
How does the hydroxyethyl side chain impact the compound’s conformational stability?
Advanced Research Question
The 2-hydroxyethyl group introduces conformational flexibility, affecting target binding:
- Rotational energy barriers : Analyzed via DFT calculations (e.g., Gaussian 09) to identify low-energy conformers .
- Hydrogen bonding : The hydroxyl group stabilizes interactions with catalytic residues (e.g., in kinase ATP-binding pockets) .
Experimental validation : - Variable-temperature NMR monitors conformational changes in solution .
- Crystal structure overlays compare binding modes with rigid analogs .
What in vitro models are suitable for evaluating the compound’s therapeutic potential?
Basic Research Question
- Cancer : NCI-60 cell line panel for cytotoxicity screening .
- Antiviral : Plaque reduction assays (e.g., against HSV-1 or SARS-CoV-2 pseudoviruses) .
- Neurological : SH-SY5Y cells for neuroprotective activity .
Key parameters : - IC₅₀ determination via MTT assays .
- Selectivity index (CC₅₀/IC₅₀) calculation to prioritize lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
